Compound 2, a precursor to Tulathromycin A, is dissolved in a suitable solvent (solvent 1). [, ] n-Propylamine is then added to the solution, and the reaction proceeds at a temperature range of 20-80°C. [, ] This step aims to introduce the n-propylamine moiety into the molecule.
Following the first reaction, the benzyloxycarbonyl protecting group may require removal. [, ] This deprotection can be achieved by either:
The reaction products are then separated, yielding crude Tulathromycin A. [, ]
The final step involves purifying the crude product to obtain refined Tulathromycin A. [, ] This is typically achieved through standard purification techniques like chromatography.
Tulathromycin A is a macrolide antibiotic primarily used in veterinary medicine, particularly for the treatment of respiratory diseases in cattle and swine. It is marketed under the trade name Draxxin by Pfizer Inc. Tulathromycin A is notable for its broad-spectrum activity against various bacterial pathogens, making it an essential tool in managing bacterial infections in livestock.
Tulathromycin A is derived from the natural product telithromycin, which is itself a semi-synthetic derivative of erythromycin. It belongs to the class of macrolide antibiotics, characterized by their large lactone ring structure and ability to inhibit bacterial protein synthesis. The compound consists of two isomers: Tulathromycin A and Tulathromycin B, with Tulathromycin A being the more active form.
The synthesis of Tulathromycin A involves several key steps, typically starting from simpler organic compounds. Recent patents have described various methods to enhance the efficiency and yield of Tulathromycin A production.
The synthesis methods aim to minimize reaction time and improve yield while reducing costs associated with catalyst use and other reagents.
Tulathromycin A has a complex molecular structure characterized by a large lactone ring, multiple chiral centers, and various functional groups that contribute to its biological activity. The molecular formula of Tulathromycin A is , with a molecular weight of approximately 785.05 g/mol.
Tulathromycin A undergoes various chemical reactions during its synthesis, primarily involving nucleophilic substitutions and eliminations:
Tulathromycin A exerts its antibacterial effects primarily through inhibition of bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, blocking peptide elongation during translation. This mechanism disrupts bacterial growth and replication, making it effective against a wide range of Gram-positive and some Gram-negative bacteria.
Tulathromycin A possesses distinct physical and chemical properties that influence its formulation and efficacy:
Tulathromycin A is primarily utilized in veterinary medicine for:
Tulathromycin A, a semi-synthetic tricyclic macrolide (triamilide), exerts antibacterial effects by disrupting bacterial protein synthesis. Its 15-membered ring structure contains three amine groups that facilitate penetration into Gram-negative bacteria, enhancing activity against respiratory pathogens like Mannheimia haemolytica and Pasteurella multocida [1] [5].
Tulathromycin A binds the 23S rRNA of the bacterial ribosomal 50S subunit with high affinity (Kd = 0.26 μM) [8]. This binding occurs at the peptidyl transferase center (PTC), overlapping the binding site of macrolides like erythromycin. However, its extended alkyl-amine side chain forms additional interactions with domain V of the 23S rRNA, resulting in 10-fold higher binding affinity than classical macrolides [1] [4]. This high-affinity binding disrupts ribosomal assembly and prevents the correct positioning of aminoacyl-tRNA substrates [5] [7].
Table 1: Ribosomal Binding Characteristics of Tulathromycin A
Parameter | Value | Biological Significance |
---|---|---|
Dissociation Constant (Kd) | 0.26 μM | High target affinity |
Binding Site | Domain V of 23S rRNA | Blocks peptidyl transferase center |
Specific Interactions | Hydrogen bonding with A2058, hydrophobic interactions with U2609 | Prevents conformational changes |
Spectrum Enhancement | Activity against Mycoplasma bovis | Due to enhanced ribosomal access |
The antibiotic stimulates premature dissociation of peptidyl-tRNA during the translocation phase of protein elongation [2] [5]. By locking the ribosome in a conformationally rigid state, Tulathromycin A prevents the movement of peptidyl-tRNA from the A-site to the P-site. This inhibition halts polypeptide chain elongation, leading to truncation of essential bacterial proteins [1] [7]. In vitro studies demonstrate 99% suppression of protein synthesis in Actinobacillus pleuropneumoniae at concentrations ≥0.5 μg/mL [4] [6].
Tulathromycin A significantly inhibits CXCL-8 (IL-8) production in virus-infected macrophages. In PRRSV-infected porcine macrophages, 2 μg/mL Tulathromycin A reduced CXCL-8 secretion by 68% compared to untreated infected cells [6]. This suppression occurs through:
Table 2: Immunomodulatory Effects on Cytokine Networks
Pathogen Challenge | [Tulathromycin A] | CXCL-8 Reduction | Experimental Model |
---|---|---|---|
PRRSV | 2 μg/mL | 68% | Porcine macrophages |
LPS (E. coli O111:B4) | 1 μg/mL | 52% | Bovine monocyte-derived macrophages |
M. haemolytica LKT | 0.5 μg/mL | 41% | Bovine alveolar macrophages |
Tulathromycin A enhances efferocytosis (phagocytic clearance of apoptotic cells) by modulating macrophage receptors. In bovine studies, the antibiotic upregulates expression of phosphatidylserine receptors (e.g., TIM-4, BAI-1) on alveolar macrophages by 2.3-fold [10]. This increases binding and internalization of apoptotic neutrophils. Additionally, Tulathromycin A restores phagocytic function impaired by viral infections—PRRSV-infected macrophages treated with 1 μg/mL Tulathromycin A showed complete recovery of phagocytosis capacity [6]. This dual effect (apoptosis induction + enhanced clearance) accelerates resolution of lung inflammation in bovine respiratory disease complex (BRDC) without compromising bacterial killing [6] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7